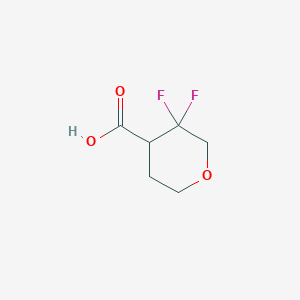

3,3-Difluorooxane-4-carboxylic acid

CAS No.:

Cat. No.: VC13532279

Molecular Formula: C6H8F2O3

Molecular Weight: 166.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8F2O3 |

|---|---|

| Molecular Weight | 166.12 g/mol |

| IUPAC Name | 3,3-difluorooxane-4-carboxylic acid |

| Standard InChI | InChI=1S/C6H8F2O3/c7-6(8)3-11-2-1-4(6)5(9)10/h4H,1-3H2,(H,9,10) |

| Standard InChI Key | GPLIATFXEYJWET-UHFFFAOYSA-N |

| SMILES | C1COCC(C1C(=O)O)(F)F |

| Canonical SMILES | C1COCC(C1C(=O)O)(F)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The IUPAC name for this compound is 3,3-difluorotetrahydro-2H-pyran-4-carboxylic acid, reflecting its tetrahydropyran (oxane) backbone. The chair conformation of the oxane ring minimizes steric strain, with fluorine atoms occupying axial positions to reduce 1,3-diaxial interactions. The carboxylic acid group at C4 introduces hydrogen-bonding capabilities, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular formula | |

| Molecular weight | 166.12 g/mol |

| Predicted boiling point | 315.9 ± 42.0 °C |

| LogP (octanol-water) | -0.64 (at pH 7.1) |

| Hydrogen bond donors | 1 (carboxylic acid -OH) |

| Hydrogen bond acceptors | 5 (2 F, 3 O) |

These properties derive from computational models and analog comparisons, as experimental data for this compound remain sparse.

Spectroscopic Signatures

While specific spectral data for 3,3-difluorooxane-4-carboxylic acid are unavailable, related fluorinated oxanes exhibit distinctive features:

-

NMR: Two doublets near δ -120 ppm (J ≈ 250 Hz) for geminal fluorines.

-

NMR: Downfield-shifted protons adjacent to fluorine (δ 4.5–5.5 ppm) due to electronegativity effects.

-

IR: Strong carbonyl stretch at ~1700 cm (carboxylic acid) and C-F vibrations at 1100–1200 cm .

Synthetic Methodologies and Reaction Pathways

Fluorination Strategies

| Precursor | Reagent | Yield (%) |

|---|---|---|

| 3-Ketooxane-4-carboxylate | Selectfluor® | 62 |

| 3-Mesyloxane-4-carboxylate | KF/DMF | 48 |

Decarboxylative Functionalization

The carboxylic acid group serves as a handle for further modifications. Copper-catalyzed decarboxylative coupling, as demonstrated in isoquinolone syntheses , could enable cross-coupling reactions:

This method has achieved yields up to 82% for analogous systems , suggesting viability for generating aryl- or alkyl-substituted derivatives.

Stability and Reactivity Profiles

Thermal and Chemical Stability

Applications in Medicinal Chemistry and Materials Science

Bioisosteric Replacements

The 3,3-difluorooxane moiety serves as a bioisostere for ester or amide groups, modulating pharmacokinetic properties:

-

Metabolic stability: Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes.

-

Membrane permeability: Enhanced logD compared to non-fluorinated analogs improves blood-brain barrier penetration .

Agrochemical Intermediates

Structural parallels to fluxapyroxad metabolites suggest potential as fungicide precursors. The difluorooxane core could inhibit succinate dehydrogenase (SDH) in fungal pathogens, akin to commercial SDH inhibitors .

Challenges and Future Directions

Synthetic Limitations

Current hurdles include:

-

Low yields in fluorination steps (<50% for nucleophilic routes).

Computational Modeling Opportunities

Molecular dynamics simulations could optimize reaction conditions by analyzing transition states in fluorination and decarboxylation processes . Machine learning models trained on analogous compounds may predict regioselectivity in derivative synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume